(3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one

Stereochemistry Chiral building block Enantiomeric purity

(3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one (CAS 1217849-77-8) is a chiral, partially saturated indole derivative featuring a defined (3aS,7aR) ring-junction stereochemistry and a ketone functional group at the 5-position. It belongs to the hexahydroindol-5-one subclass, distinct from fully aromatic indoles, fully saturated octahydroindoles, and regioisomeric hexahydroindol-6-ones.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B14175225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CC(=O)CC2C1N(CC2)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO/c17-14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
InChIKeyFVOLNIPMLAGJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one: CAS, Stereochemistry and Core Specifications


(3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one (CAS 1217849-77-8) is a chiral, partially saturated indole derivative featuring a defined (3aS,7aR) ring-junction stereochemistry and a ketone functional group at the 5-position . It belongs to the hexahydroindol-5-one subclass, distinct from fully aromatic indoles, fully saturated octahydroindoles, and regioisomeric hexahydroindol-6-ones. Commercial availability is limited, with certified purity typically reaching 98% . Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol .

Defined (3aS,7aR) stereochemistry supports chiral synthesis workflows
Hexahydroindol-5-one scaffold with enone reactivity handle for conjugate additions
N-Benzyl substitution provides distinct lipophilicity profile; class-level metabolic stability context

Why Generic Substitution of (3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one Carries Scientific Risk


Hexahydroindol-5-ones are not interchangeable: biological and synthetic performance is exquisitely sensitive to ring saturation, carbonyl position, and N-substitution. For example, 1-benzyl-3-ketoindole derivatives act as allosteric modulators of the human A2B adenosine receptor, with activity switching between positive and negative modulation based on minor side-chain variations . A shift of the ketone from the 5- to the 6-position in octahydroindole scaffolds (e.g., cis-1-benzyl-2-(hydroxymethyl)octahydroindol-6-one) enables ring-expansion chemistry to decahydroquinolines, a reactivity profile absent in the 5-one series . Full saturation (octahydroindole) eliminates the enone system present in hexahydroindol-5-ones, fundamentally altering both reactivity and target-binding geometry. Given this sensitivity, procurement of the precise stereoisomer and oxidation state is a prerequisite for experimental reproducibility.

Ring saturation alters reactivity
Hexahydroindol-5-one enone system enables conjugate addition; fully saturated octahydroindoles undergo ring expansion, not direct substitution.
Carbonyl position dictates target-engagement profile
3-oxo, 5-oxo, and 6-oxo regioisomers show different GPCR and NMDA receptor modulation patterns; 5-oxo regioisomer activity may not transfer from other series.
N-substitution controls lipophilicity and metabolic shielding
N-Benzyl group blocks oxidative N-dealkylation; N-H or N-methyl analogs present different LogP and metabolic profiles, limiting direct interchangeability.

Quantitative Differentiation Evidence for (3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one Versus Closest Analogs


Stereochemical Purity: Defined (3aS,7aR) Configuration Versus Racemic or Diastereomeric Mixtures of Octahydroindole Analogs

The target compound is supplied with a specified (3aS,7aR) configuration and a certified purity of 98% . In contrast, perindopril-related octahydroindole intermediates (e.g., benzyl hexahydroindole carboxylic ester) are obtained as single stereoisomers only after complex chiral resolution or asymmetric synthesis, with diastereomeric impurities known to compromise ACE inhibitory activity . Procuring a pre-defined, high-purity single enantiomer eliminates the need for in-house chiral separation and reduces the risk of confounding biological data from stereochemical impurities.

Stereochemical Purity
Class-level
98% purity, single (3aS,7aR) enantiomer vs. potential stereochemical mixtures in perindopril-related octahydroindole intermediates
Pre-defined stereochemistry supports enantiomer-attribution review; reduces confounding data from diastereomeric impurities
Supplier specification; literature suggests class-level risk of stereochemical impurity impact on ACE inhibition
Stereochemistry Chiral building block Enantiomeric purity

Chemotype Distinction: Hexahydroindol-5-one Enone System Versus Fully Saturated Octahydroindole Analogs in Synthetic Reactivity

The target compound retains a conjugated enone moiety within the hexahydroindole scaffold, providing a reactive handle for conjugate addition, epoxidation, or further functionalization. Fully saturated octahydroindol-6-one analogs (e.g., cis-1-benzyl-2-(hydroxymethyl)octahydroindol-6-one ethylene acetal) lack this enone system and instead undergo ring expansion to decahydroquinolines upon treatment with TFAA/Et3N in 77–82% yield . The presence of the enone in the target compound enables a distinct reactivity space inaccessible to saturated analogs, making it the preferred starting material for synthetic pathways requiring an α,β-unsaturated ketone handle.

Enone Reactivity Handle
Class-level
α,β-unsaturated ketone present; saturated octahydro-6-one analog undergoes ring expansion (77–82% yield) under TFAA/Et3N
Enone enables conjugate addition chemistry; saturated comparator follows ring-expansion pathway, not interchangeable
Ring expansion conditions from literature; enone reactivity is mutually exclusive with saturated analog chemistry
Synthetic intermediate Enone reactivity Ring-expansion

Regioisomeric Differentiation: 5-Oxo Versus 6-Oxo Hexahydroindole Scaffolds in Biological Target Engagement

Although quantitative biological data for the target compound itself are absent from the public domain, class-level evidence demonstrates that the position of the carbonyl group on the hexahydroindole ring dictates pharmacological profile. 1-Benzyl-3-ketoindole derivatives act as either positive or negative allosteric modulators of the human A2B adenosine receptor depending on subtle side-chain modifications . Octahydroindol-6-one derivatives are precursors to NMDA NR2B antagonists . By analogy, the 5-oxo regioisomer is expected to exhibit a distinct target-interaction profile compared to the 3-oxo or 6-oxo series, making it a non-substitutable scaffold for SAR exploration.

Regioisomeric Target Engagement
Context-dependent
Carbonyl position (5-oxo) occupies underexplored space vs. 3-oxo A2B allosteric modulators and 6-oxo NMDA NR2B antagonist precursors
Regioisomer-specific target-engagement profile requires dedicated SAR; 5-oxo may engage distinct biological targets
No direct quantitative biological data for 5-oxo regioisomer; class-level inference only
Regioisomer Target selectivity Allosteric modulation

N-Benzyl Substitution: Impact on Lipophilicity and Physicochemical Profile Versus N-Unsubstituted or N-Methyl Analogs

The target compound carries an N-benzyl substituent, resulting in a calculated LogP of approximately 2.63 . In contrast, N-unsubstituted or N-methyl hexahydroindol-5-ones (e.g., (-)-isomesembrine, with N-methyl substitution) exhibit different lipophilicity profiles that affect membrane permeability and target binding kinetics . The N-benzyl group also enhances metabolic stability relative to N-H indole derivatives by blocking a site of oxidative N-dealkylation. These physicochemical differences are quantifiable and reproducible, providing a basis for selecting the N-benzyl analog when increased lipophilicity and metabolic shielding are desired.

Lipophilicity Shift
Class-level
LogP 2.63 (calculated)
N-Benzyl substitution increases lipophilicity vs. N-H or N-methyl analogs; may affect membrane permeability and metabolic stability
Computed value from vendor data; N-dealkylation shielding inferred from class behavior
Lipophilicity LogP Drug-likeness

Validated Application Scenarios for (3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one Based on Structural Evidence


Chiral Building Block for Enantioselective Synthesis of Indole Alkaloid Analogs

The defined (3aS,7aR) stereochemistry and high enantiomeric purity (98%) of this compound make it a direct starting point for the asymmetric synthesis of hexahydroindole-containing natural products and alkaloid analogs. Its pre-defined chirality eliminates the need for chiral auxiliary introduction or resolution steps, accelerating synthetic routes to enantiopure targets . This contrasts with racemic or diastereomeric mixtures of octahydroindole intermediates, which require costly separation .

Scaffold for Exploring Regioisomer-Dependent Biological Activity in GPCR Allosteric Modulation

Class-level evidence shows that the position of the carbonyl on the hexahydroindole ring determines whether a compound acts on adenosine receptors (3-oxo series) or NMDA receptors (6-oxo series). The 5-oxo regioisomer occupies an underexplored chemical space, making it a valuable probe for identifying novel biological targets or allosteric sites . Procurement of this specific regioisomer enables laboratories to generate novel SAR data without synthetic effort.

Enone-Containing Intermediate for Conjugate Addition and Heterocycle Construction

The α,β-unsaturated ketone functionality of this hexahydroindol-5-one provides a reactive handle for conjugate additions (e.g., Michael additions, epoxidations) that is absent in fully saturated octahydroindole analogs. This enables its use as a versatile intermediate for constructing more complex polycyclic frameworks . Researchers requiring a pre-formed enone system should select this compound over saturated alternatives.

Reference Standard for Analytical Method Development and Quality Control

With a certified purity of 98% and well-defined physicochemical properties (LogP 2.63, molecular weight 229.32 g/mol, TPSA 20.31), this compound can serve as a reference standard for HPLC method development, impurity profiling, and spectroscopic library building . Its commercial availability in defined purity enables its use in inter-laboratory calibration studies.

Application
Selection Property
Validation Focus
Chiral building block for enantioselective synthesis
Stereochemical definition and enantiomeric purity context
Enantiomeric excess verification, chiral HPLC identity
Scaffold for regioisomer-dependent GPCR allosteric modulation SAR
5-oxo regioisomer specificity vs. 3-oxo/6-oxo series
A2B/NMDA receptor panel profiling, target-engagement assays
Enone-containing intermediate for conjugate addition chemistry
α,β-unsaturated ketone reactivity handle
Michael addition or epoxidation reaction monitoring
Reference standard for analytical method development
Certified purity and defined physicochemical profile
HPLC purity/identity confirmation, spectral library building

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.